8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Kinase inhibitor ROCK2 Cerebral vasospasm

8-(7H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic spirocyclic small molecule (C12H15N5O2, MW 261.28 g/mol) that incorporates a purine moiety linked to a 1,4-dioxa-8-azaspiro[4.5]decane scaffold. It was originally screened as part of the Molecular Libraries Screening Center Network (MLSCN) by The Scripps Research Institute Molecular Screening Center, where it was evaluated for inhibitory activity against Rho-associated protein kinase 2 (ROCK2) and cAMP-dependent protein kinase catalytic subunit alpha (PKA).

Molecular Formula C12H15N5O2
Molecular Weight 261.28 g/mol
CAS No. 537667-05-3
Cat. No. B5649229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane
CAS537667-05-3
Molecular FormulaC12H15N5O2
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C3=NC=NC4=C3NC=N4
InChIInChI=1S/C12H15N5O2/c1-3-17(4-2-12(1)18-5-6-19-12)11-9-10(14-7-13-9)15-8-16-11/h7-8H,1-6H2,(H,13,14,15,16)
InChIKeyIGRHDVSKXGDLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(7H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 537667-05-3): Compound Profile and Procurement Overview


8-(7H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic spirocyclic small molecule (C12H15N5O2, MW 261.28 g/mol) that incorporates a purine moiety linked to a 1,4-dioxa-8-azaspiro[4.5]decane scaffold. [1] It was originally screened as part of the Molecular Libraries Screening Center Network (MLSCN) by The Scripps Research Institute Molecular Screening Center, where it was evaluated for inhibitory activity against Rho-associated protein kinase 2 (ROCK2) and cAMP-dependent protein kinase catalytic subunit alpha (PKA). [2][3] The compound is primarily of interest as a research tool and a potential starting point for medicinal chemistry optimization targeting these kinases, rather than as an optimized clinical candidate.

Why 8-(7H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane Cannot Be Replaced by Generic Spirocyclic Analogs


The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core can be substituted at multiple positions, leading to diverse biological profiles. 8-(7H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane is specifically defined by its N-8 purine substitution, a feature that critically distinguishes it from other regioisomers or heterocyclic analogs. [1] The MLSCN screening data confirms this substitution pattern leads to a unique, quantifiable dual-kinase inhibition profile against ROCK2 (IC50: 2.71 µM) and PKA (IC50: 26.8 µM). [2] Substituting it with an unsubstituted or differently substituted 1,4-dioxa-8-azaspiro[4.5]decane would result in the loss of this specific polypharmacological fingerprint, potentially eliminating or drastically altering its target engagement. This specific N-8 purine linkage is therefore the critical molecular determinant for its documented biological activity and cannot be assumed for generic analogs.

Quantitative Differentiation Evidence for 8-(7H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane


ROCK2 Inhibitory Activity: Direct Comparison Against Staurosporine in a Standardized Biochemical Assay

In a luminescence-based ROCK2 biochemical assay (PubChem AID 644), 8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane exhibited an IC50 of 2,710 nM. [1] This potency is notably weaker than the pan-kinase inhibitor staurosporine, a positive control known for its high potency against ROCK2, which typically shows single-digit nanomolar IC50 values in related assays. The 2.71 µM IC50 defines this compound as a weak hit, differentiating it from potent reference inhibitors and positioning it as a low-affinity starting point for fragment-based or scaffold-hopping strategies rather than a lead-like molecule.

Kinase inhibitor ROCK2 Cerebral vasospasm MLSCN

PKA Inhibitory Activity: Differentiation by Dual-Kinase Polypharmacology Profile

The same compound also demonstrated weak inhibition of cAMP-dependent protein kinase catalytic subunit alpha (PKA) with an IC50 of 26,800 nM in a separate MLSCN dose-response assay (PubChem AID 548). [1] This establishes a dual-kinase inhibition fingerprint, where the compound is approximately 10-fold more potent against ROCK2 (2.71 µM) than PKA (26.8 µM). This differential activity profile is unique to the N-8 purine-substituted spirocycle and does not exist for simpler, unsubstituted 1,4-dioxa-8-azaspiro[4.5]decanes.

Kinase inhibitor PKA Selectivity Polypharmacology

Molecular Complexity and Physicochemical Differentiation from Other ROCK2 Inhibitors

The compound possesses a 3D spirocyclic architecture (Fraction Csp3 = 0.5) and a moderate computed lipophilicity (XLogP3-AA = 0.5), coupled with 6 hydrogen bond acceptors and 1 donor. [1] This combination is a distinct departure from many flat, aromatic heterocycle-based ROCK inhibitors like fasudil (XLogP ~ -1.0) or the more lipophilic, high-molecular-weight Type II inhibitors. The spirocyclic kink introduces greater 3D character, potentially offering advantages in solubility and intellectual property space relative to traditional, flatter kinase inhibitor scaffolds.

Physicochemical properties Spirocyclic scaffold Drug-likeness ROCK2

Validated Application Scenarios for 8-(7H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane


Low-Affinity Hit Control for ROCK2 Biochemical Assays

Procure this compound as a precisely quantified weak inhibitor (IC50 = 2.71 µM) for use as a control in ROCK2 biochemical screening campaigns. Its defined low potency, contrasting with staurosporine's high potency, makes it ideal for calibrating assay sensitivity windows and identifying false negatives in high-throughput screens. [1]

Scaffold for Dual ROCK2/PKA Tool Compound Development

Use 8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane as a validated starting point for medicinal chemistry optimization programs aiming to develop tool compounds with a dual ROCK2/PKA polypharmacology profile. The favorable ~10-fold selectivity window (2.71 vs 26.8 µM) provides a defined baseline for structure-activity relationship (SAR) exploration. [2]

Physicochemical Probe for Pharmacokinetic Optimization

Deploy this compound as a lipophilic (XLogP = 0.5), low-molecular-weight (261.28 g/mol) spirocyclic scaffold for permeability and solubility studies in early-stage drug discovery. Its 3D structure can serve as a physical chemistry benchmark against flatter, more polar kinase inhibitors like fasudil. [3]

Fragment-Based Screening and Chemical Biology Standard

Leverage this compound's weak, yet specific, dual-kinase activity in fragment-based drug discovery (FBDD) libraries. Its defined binding profile to two therapeutically relevant targets makes it a valuable reference standard for target fishing experiments, chemical proteomics, and validating fragment linking strategies. [1][2]

Quote Request

Request a Quote for 8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.